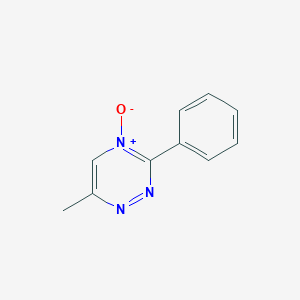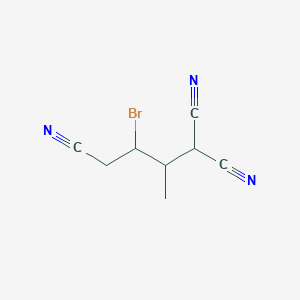
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methyl group, and three nitrile groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile typically involves the bromination of 2-methylbutane-1,1,4-tricarbonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 2-methylbutane-1,1,4-tricarbonitrile derivatives.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Oxidation/Reduction: Formation of amines or carboxylic acids.
Aplicaciones Científicas De Investigación
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The nitrile groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methylbutane: Similar structure but lacks the nitrile groups.
2-Bromo-2-methylbutane: Similar structure but with the bromine atom at a different position.
3-Bromo-2-methyl-1-butene: Similar structure but with a double bond.
Uniqueness
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is unique due to the presence of three nitrile groups, which significantly influence its chemical reactivity and potential applications. The combination of a bromine atom and multiple nitrile groups makes it a valuable compound for various synthetic and research purposes.
Propiedades
Número CAS |
64206-45-7 |
|---|---|
Fórmula molecular |
C8H8BrN3 |
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
3-bromo-2-methylbutane-1,1,4-tricarbonitrile |
InChI |
InChI=1S/C8H8BrN3/c1-6(7(4-11)5-12)8(9)2-3-10/h6-8H,2H2,1H3 |
Clave InChI |
HZMATVSAFLNHOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC#N)Br)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


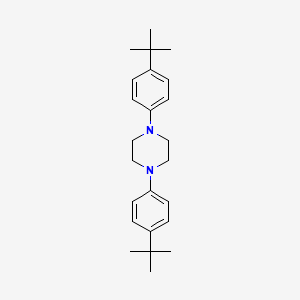
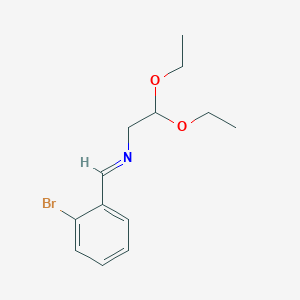
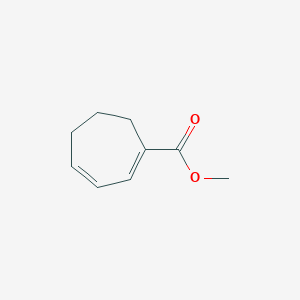
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
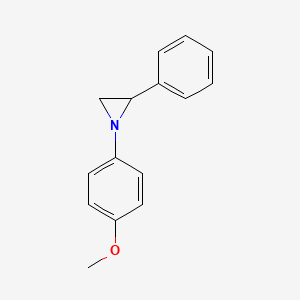

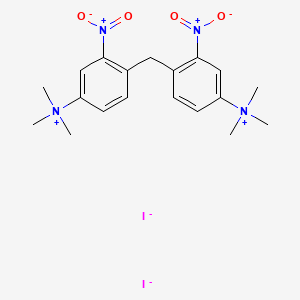
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)

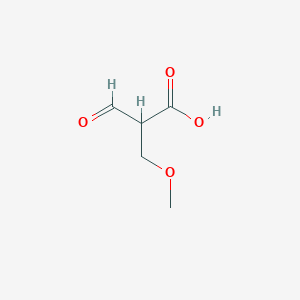
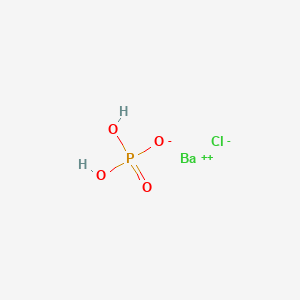
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)

